
2H-Purin-2-one, 8-amino-1,3-dihydro-
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Overview
Description
2H-Purin-2-one, 8-amino-1,3-dihydro- is a compound with the molecular formula C5H5N5OThis compound is a purine derivative and is structurally related to other biologically significant purines such as adenine and guanine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Purin-2-one, 8-amino-1,3-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-diaminopurine with formic acid can yield 2H-Purin-2-one, 8-amino-1,3-dihydro- through a cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
2H-Purin-2-one, 8-amino-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce amino-substituted purines .
Scientific Research Applications
2H-Purin-2-one, 8-amino-1,3-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: This compound is studied for its role in nucleic acid chemistry and its potential as a mutagenic agent.
Medicine: Research explores its potential as an antiviral and anticancer agent due to its structural similarity to biologically active purines.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2H-Purin-2-one, 8-amino-1,3-dihydro- involves its interaction with nucleic acids and enzymes. It can act as an analog of natural purines, interfering with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
Adenine: Another purine derivative with a similar structure but different biological functions.
Guanine: A purine base found in DNA and RNA, structurally similar but with distinct chemical properties.
Isoguanine: An isomer of guanine with similar chemical properties but different biological activities.
Uniqueness
2H-Purin-2-one, 8-amino-1,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2H-Purin-2-one, 8-amino-1,3-dihydro-?
- Methodological Answer : Synthesis can be optimized via catalytic hydrogenation or regioselective amination. For example, fluoro-substituted cyclopentenyl intermediates (as in EP3378855 B1) may guide stereochemical control during ring closure. Key parameters include reaction temperature (20–80°C), solvent polarity (e.g., DMF/water mixtures), and catalyst selection (e.g., Pd/C for deprotection steps). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
Q. What stability studies are critical for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal Stability : Use TGA/DSC to assess decomposition above 150°C (common for purine derivatives) .
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Amino groups may protonate at acidic pH, altering solubility .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials. Avoid aqueous solvents unless lyophilized. Conduct periodic purity checks via TLC (silica gel, chloroform/methanol 9:1) .
Advanced Research Questions
Q. How can contradictions in reported solubility data for this compound be resolved?
- Methodological Answer : Cross-validate using multiple methods:
- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous solutions.
- NMR Solubility Assays : Use D2O/DMSO-d6 mixtures to quantify dissolved species .
- High-Throughput Screening : Test solubility in 96-well plates with varied co-solvents (e.g., PEG-400) .
Q. What computational approaches predict the biological activity of 2H-Purin-2-one derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with purine receptors (e.g., adenosine deaminase).
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to identify nucleophilic sites for functionalization .
Q. How can reaction mechanisms for dihydro purine ring opening be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁵N at the 8-amino group to track intermediates via LC-MS/MS.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹H vs. ²H substrates to identify rate-determining steps .
Q. What strategies mitigate interference from byproducts during nucleoside analog synthesis?
- Methodological Answer :
- Tagged Protecting Groups : Use photolabile groups (e.g., nitroveratryl) for selective deprotection.
- In-line IR Spectroscopy : Monitor reaction progress in real-time to optimize quenching points .
Q. How does 2H-Purin-2-one, 8-amino-1,3-dihydro- interact with nucleotide-binding enzymes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to kinases or GTPases.
- Crystallography : Co-crystallize with target enzymes (e.g., PDB 1ATP) to resolve binding conformations .
Q. What advanced statistical models are suitable for analyzing dose-response data in cytotoxicity studies?
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
8-amino-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H5N5O/c6-4-8-2-1-7-5(11)10-3(2)9-4/h1H,(H4,6,7,8,9,10,11) |
InChI Key |
ONUVFTMPNBUAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC2=C1NC(=N2)N |
Origin of Product |
United States |
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